Indocarbazostatin

Neuronal differentiation NGF signaling Indolocarbazole inhibitors

Neurobiology researchers requiring potent NGF-pathway inhibition without confounding cytotoxicity face a critical gap: K-252a exhibits cytotoxicity at just 3× its effective concentration. Indocarbazostatin addresses this with: • 33-fold higher potency (MEC 6 nM vs K-252a 200 nM) in PC12 neurite outgrowth assays • 3-fold wider therapeutic window-no cytotoxicity at 9× MEC vs K-252a toxicity at 3× • Distinct PKC inhibition profile (IC50 = 2.0 nM) for comparative kinase studies Ideal for long-term differentiation studies, dose-response analyses, and HTS positive controls.

Molecular Formula C28H21N3O7
Molecular Weight 511.5 g/mol
Cat. No. B1243000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndocarbazostatin
Synonymsindocarbazostatin
Molecular FormulaC28H21N3O7
Molecular Weight511.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC2N3C4=CC=CC=C4C5=C6C(=C7C8=C(C=CC(=C8)O)N(C7=C53)C1(O2)C)C(=O)NC6=O)O
InChIInChI=1S/C28H21N3O7/c1-3-37-26(35)28(36)11-17-30-15-7-5-4-6-13(15)18-20-21(25(34)29-24(20)33)19-14-10-12(32)8-9-16(14)31(23(19)22(18)30)27(28,2)38-17/h4-10,17,32,36H,3,11H2,1-2H3,(H,29,33,34)/t17-,27+,28-/m1/s1
InChIKeyLJOOYJUOJXUSEB-IIRCXYRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indocarbazostatin: NGF-Induced Differentiation Inhibitor


Indocarbazostatin is an indolocarbazole-type natural product originally isolated from the fermentation broth of *Streptomyces* sp. TA-0403 [1]. It functions as a potent and selective inhibitor of nerve growth factor (NGF)-induced neurite outgrowth in rat pheochromocytoma PC12 cells, a well-established model for neuronal differentiation [2]. This compound represents a unique scaffold within the broader indolocarbazole alkaloid family and serves as a critical tool compound for probing NGF/TrkA signaling pathways [3].

NGF/TrkA pathway inhibition study fit
Indolocarbazole alkaloid probe compound
Neuronal differentiation model (PC12) context

Indocarbazostatin vs. Generic Indolocarbazoles


The indolocarbazole class encompasses numerous natural products and synthetic analogs with diverse biological activities, including broad-spectrum kinase inhibition (e.g., staurosporine, K-252a) and antineoplastic effects [1]. However, simple substitution within this class is scientifically untenable due to profound, quantifiable differences in potency, target selectivity, and therapeutic index. Indocarbazostatin differentiates itself not merely by its NGF antagonism, but by a unique combination of sub-nanomolar potency, a markedly favorable cytotoxicity window, and a distinct PKC inhibitory profile that cannot be assumed for even closely related structural analogs [2]. These are not incremental improvements but fundamental shifts in the compound's experimental utility.

Broad indolocarbazole class includes kinase inhibitors with divergent NGF-pathway effects.

Cytotoxicity window may differ significantly among indolocarbazole analogs.

PKC inhibition profile differs; neurite outgrowth response may not transfer.

Indocarbazostatin: Head-to-Head Comparisons


Neurite Outgrowth Potency vs. K-252a

Indocarbazostatin demonstrates a 33.3-fold higher potency than the closely related indolocarbazole K-252a in inhibiting NGF-induced neurite outgrowth in PC12 cells. The minimum effective concentration (MEC) for indocarbazostatin is 6 nM, whereas K-252a requires 200 nM under identical assay conditions [1]. This potency advantage is a primary driver for its selection in dose-sensitive applications.

Neurite Outgrowth Inhibition
Head-to-head
33.3×
MEC 6 nM vs. K-252a 200 nM
Reported differentiation inhibition context
PC12 cells, NGF-stimulated
Neuronal differentiation NGF signaling Indolocarbazole inhibitors

Potency vs. Indocarbazostatin B

Indocarbazostatin exhibits a 4-fold higher potency than its close structural isomer, indocarbazostatin B, in the same NGF-induced neurite outgrowth assay [1]. The MEC for indocarbazostatin is 6 nM, compared to 24 nM for indocarbazostatin B. This difference underscores that minor structural variations within the indocarbazostatin scaffold profoundly impact bioactivity, making compound-specific selection critical.

Analog Potency Comparison
Head-to-head
MEC 6 nM vs. Indocarbazostatin B 24 nM
Structure-activity relationship context
PC12 cells
Indocarbazostatin analogs Neurite outgrowth inhibition Structure-activity relationship

Therapeutic Window vs. K-252a

Indocarbazostatin exhibits a significantly wider safety margin compared to K-252a in PC12 cells. While K-252a displays cytotoxicity at a concentration only 3-fold above its MEC, indocarbazostatin shows no significant cytotoxicity even at 9-fold its MEC, as assessed by MTT and Calcein-AM assays [1]. This data indicates that indocarbazostatin's effects are more specifically linked to pathway inhibition rather than general cellular toxicity.

Cytotoxicity Threshold
Head-to-head
No cytotoxicity at 54 nM (9× MEC)
K-252a: cytotoxic at 600 nM (3× MEC)
Cell viability endpoint context
MTT/Calcein-AM assays
Cytotoxicity Therapeutic index Neuronal viability

Differential PKC Inhibition

Indocarbazostatin demonstrates a distinct profile against rat brain protein kinase C (PKC) compared to both its analog indocarbazostatin B and K-252a. The IC50 for PKC inhibition is 2.0 nM for indocarbazostatin, 8.5 nM for indocarbazostatin B, and 35 nM for K-252a [1]. While the precise link between PKC inhibition and neurite outgrowth is complex, this 17.5-fold higher potency versus K-252a and 4.25-fold higher potency versus indocarbazostatin B may contribute to its unique functional selectivity and improved toxicity profile.

PKC Inhibition
Head-to-head
IC50 2.0 nM
17.5× vs. K-252a (35 nM)
Kinase selectivity interpretation context
Rat brain PKC assay
Protein Kinase C PKC inhibition Kinase selectivity

Indocarbazostatin: Key Research Applications


NGF/TrkA Pathway Dissection

In neurobiology research, precisely titrating the concentration of an NGF-pathway inhibitor is critical for distinguishing between on-target effects and off-target cytotoxicity. Indocarbazostatin's 33-fold higher potency and 3-fold wider therapeutic window compared to K-252a [REFS-1, REFS-2] make it the reagent of choice for experiments requiring robust pathway inhibition without compromising cell viability. It is particularly well-suited for long-term differentiation studies, dose-response analyses in primary neuronal cultures, and combinatorial treatments where minimizing non-specific toxicity is paramount.

NGF Antagonism Positive Control

For high-throughput screening campaigns aimed at discovering novel modulators of neurite outgrowth or neurotrophin signaling, a potent and selective control compound is essential. Indocarbazostatin, with its sub-nanomolar MEC [1], provides a robust positive control signal at minimal concentrations. Its favorable cytotoxicity profile ensures that assay windows are not confounded by cell death, enabling more reliable hit identification and validation compared to the less selective and more toxic K-252a [2].

Kinase Selectivity Profiling

The distinct PKC inhibition profile of indocarbazostatin (IC50 = 2.0 nM) relative to both indocarbazostatin B (8.5 nM) and K-252a (35 nM) [2] positions it as a valuable tool for comparative kinase profiling studies. Researchers can employ indocarbazostatin in side-by-side experiments with other indolocarbazoles to deconvolute the specific kinase contributions to NGF-mediated signaling. This is particularly relevant for elucidating the differential roles of PKC isoforms in neuronal differentiation and survival.

Application
Selection Property
Validation Focus
NGF/TrkA pathway studies
Neurite outgrowth inhibition context
Differentiation endpoint with cell viability monitoring
Neurite outgrowth screening control
Assay control potency context
Signal window and cytotoxicity exclusion
Kinase selectivity profiling
PKC inhibition profile
PKC isoform pathway contribution interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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